N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a triazoloquinoxaline core linked to a dimethoxyphenethyl acetamide moiety. This structure combines a quinoxaline-derived scaffold with a substituted phenyl group, which is hypothesized to enhance its pharmacokinetic properties and target specificity. The compound’s synthesis involves sequential alkylation and cyclization steps, as demonstrated in analogous protocols for related triazoloquinoxaline derivatives .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-24-25-21-22(29)26(16-6-4-5-7-17(16)27(14)21)13-20(28)23-11-10-15-8-9-18(30-2)19(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKXYRFPAKBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.46 g/mol
- LogP : 1.506 (indicating moderate lipophilicity)
- Solubility : Water solubility logSw = -2.37, suggesting limited solubility in aqueous environments.
This compound is believed to exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The quinoxaline moiety is known to interact with various enzymes involved in cancer and viral replication pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its electron-donating capacity, contributing to antioxidant effects.
Anticancer Activity
Research has demonstrated that quinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HeLa (Cervical) | 0.126 | Doxorubicin |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin |
| K562 (Leukemia) | 0.164 | Doxorubicin |
These results indicate that the compound exhibits potent activity against cancer cells, comparable to established chemotherapeutics .
Antiviral Activity
In studies assessing antiviral properties against HIV, quinoxaline derivatives have shown promising results:
| Compound | EC50 (nM) | CC50 (nM) | SI (Selectivity Index) |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
The selectivity index indicates a favorable therapeutic window for Compound 3 compared to the standard .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the quinoxaline core for enhancing biological activity:
- Electron-Dongating Groups : The presence of methoxy groups at positions R1 and R2 significantly increases anticancer activity.
- Linker Modifications : Variations in the linker structure between the quinoxaline and phenyl groups affect potency; aliphatic linkers generally reduce activity compared to aromatic linkers.
Case Studies
Several case studies have evaluated the efficacy of similar compounds in clinical settings:
- Quinoxaline Derivatives in Cancer Treatment : A study demonstrated that a related quinoxaline derivative showed a remarkable reduction in tumor size in xenograft models of breast cancer.
- Antiviral Efficacy Against HIV : Clinical trials indicated that compounds with similar structures effectively reduced viral load in patients with HIV when used as adjunct therapy alongside antiretrovirals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of triazoloquinoxaline acetamides. Below is a systematic comparison with structurally similar derivatives:
Table 1: Structural Comparison of Triazoloquinoxaline Acetamides
*Predicted using computational tools due to lack of experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
